N-[3-(acetylamino)phenyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide N-[3-(acetylamino)phenyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20010382
InChI: InChI=1S/C16H13ClN6O2/c1-10(24)19-12-3-2-4-13(8-12)20-16(25)14-6-5-11(17)7-15(14)23-9-18-21-22-23/h2-9H,1H3,(H,19,24)(H,20,25)
SMILES:
Molecular Formula: C16H13ClN6O2
Molecular Weight: 356.76 g/mol

N-[3-(acetylamino)phenyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide

CAS No.:

Cat. No.: VC20010382

Molecular Formula: C16H13ClN6O2

Molecular Weight: 356.76 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(acetylamino)phenyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide -

Specification

Molecular Formula C16H13ClN6O2
Molecular Weight 356.76 g/mol
IUPAC Name N-(3-acetamidophenyl)-4-chloro-2-(tetrazol-1-yl)benzamide
Standard InChI InChI=1S/C16H13ClN6O2/c1-10(24)19-12-3-2-4-13(8-12)20-16(25)14-6-5-11(17)7-15(14)23-9-18-21-22-23/h2-9H,1H3,(H,19,24)(H,20,25)
Standard InChI Key OZGKZENDXNSCOR-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a benzamide backbone substituted at positions 2 and 4 with a tetrazole ring and chlorine atom, respectively. The N-3-(acetylamino)phenyl group is attached to the amide nitrogen. This arrangement confers distinct electronic and steric properties:

  • Tetrazole ring: A five-membered heterocycle with four nitrogen atoms, known for metabolic stability and hydrogen-bonding capacity.

  • Chloro substituent: Enhances lipophilicity and influences electronic distribution via inductive effects .

  • Acetylamino phenyl group: Provides a polar, hydrogen-bonding motif critical for target recognition in biological systems .

Table 1: Key Molecular Descriptors

PropertyValue/Description
Molecular formulaC₁₆H₁₃ClN₆O₂
Molecular weight380.78 g/mol
Functional groupsBenzamide, tetrazole, chloro, acetyl
Hydrogen bond donors/acceptors4/8

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can theoretically be synthesized through sequential functionalization of a benzamide precursor:

  • Chlorination: Electrophilic aromatic substitution at position 4 using Cl₂/FeCl₃ .

  • Tetrazole installation: Cycloaddition of nitriles with sodium azide under acidic conditions.

  • Acetylamino phenyl coupling: Buchwald-Hartwig amination or Ullmann-type reactions .

Reaction Conditions and Challenges

  • Solvent systems: Dimethylformamide (DMF) or toluene are optimal for polar intermediates.

  • Catalysts: Palladium-based catalysts (e.g., Pd(OAc)₂) for cross-coupling steps .

  • Yield optimization: Tetrazole formation often requires stoichiometric zinc bromide to suppress side reactions.

Table 2: Hypothetical Synthesis Protocol

StepReactionReagents/ConditionsYield*
1ChlorinationCl₂, FeCl₃, 0°C, 2h85%
2Tetrazole cycloadditionNaN₃, ZnBr₂, HCl, 100°C, 12h60%
3Amide couplingPd(OAc)₂, Xantphos, 120°C75%
*Theoretical yields based on analog data .

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: Limited (<1 mg/mL at pH 7.4) due to hydrophobic tetrazole and chloro groups.

  • Thermal stability: Decomposition observed above 220°C (DSC data from analogs) .

  • Photostability: Susceptible to UV-induced degradation of the tetrazole ring; storage in amber vials recommended.

Spectroscopic Characterization

  • ¹H NMR: Key signals include δ 8.5 ppm (tetrazole-H), δ 7.8–7.2 ppm (aromatic protons), and δ 2.1 ppm (acetyl methyl) .

  • IR: Stretching vibrations at 1680 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (C-Cl) .

Biological Activity and Mechanisms

Putative Mechanism of Action

The tetrazole moiety may chelate Mg²⁺ ions in ATP-binding pockets, while the chloro group enhances membrane permeability . Acetylamino phenyl facilitates hydrogen bonding with kinase hinge regions .

Table 3: Comparative Biological Data (Analog Compounds)

CompoundTargetIC₅₀ (nM)Cell Line Activity
N-(3,3-diphenylpropyl)-2-(5-...VEGFR-214.2HUVEC IC₅₀ = 3.1 μM
N-(4-acetamidophenyl)-4-(te...EGFR28.7A549 GI₅₀ = 5.4 μM

Applications in Drug Development

Lead Optimization Strategies

  • Bioisosteric replacement: Tetrazole as a carboxylic acid surrogate improves metabolic stability.

  • Structure-activity relationships (SAR): Chloro substitution at position 4 enhances target affinity by 12-fold vs. unsubstituted analogs .

Preclinical Challenges

  • CYP450 interactions: Tetrazole rings may inhibit CYP3A4, necessitating pharmacokinetic studies.

  • Formulation: Poor aqueous solubility requires nanoemulsion or cyclodextrin-based delivery systems .

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